1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic naming of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing halogen substituents. The compound name reflects the hierarchical structure beginning with the pyrrolidine base unit, which serves as the parent heterocycle. The acetyl group functions as a linking moiety between the pyrrolidine nitrogen and the substituted phenyl ring system.
According to International Union of Pure and Applied Chemistry guidelines, the compound can be systematically named as 1-[2-(4-bromo-2-fluorophenyl)acetyl]pyrrolidine, where the numbering system begins with the nitrogen atom of the pyrrolidine ring designated as position 1. The phenyl ring substitution pattern follows standard aromatic naming conventions, with the bromine atom occupying the 4-position and the fluorine atom at the 2-position relative to the point of attachment of the acetyl group.
Alternative systematic names include 4-bromo-2-fluoro-phenylacetyl-pyrrolidine and pyrrolidin-1-yl-4-bromo-2-fluorophenyl-methanone, depending on the chosen nomenclature approach. The International Union of Pure and Applied Chemistry preferred name emphasizes the pyrrolidine as the principal functional group, with the substituted phenylacetyl group treated as a substituent.
The compound belongs to the broader chemical class of halogenated phenylacetamides and pyrrolidine derivatives. Related structural analogs include compounds such as N-(4-bromo-2-fluorophenyl)acetamide, which shares the same aromatic substitution pattern but lacks the pyrrolidine ring system. The systematic classification places this molecule within the heterocyclic amide family, specifically as a tertiary amide due to the nitrogen substitution pattern.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₁₃BrFNO, representing a complex organic molecule with multiple heteroatoms. The compound contains twelve carbon atoms, thirteen hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. This composition reflects the integration of the pyrrolidine heterocycle with the halogenated aromatic system through an acetyl linkage.
The molecular weight calculation yields approximately 286.14 grams per mole, making it a moderately sized organic molecule suitable for various pharmaceutical applications. The presence of both bromine and fluorine atoms contributes significantly to the overall molecular weight, with bromine accounting for approximately 27.9% and fluorine contributing about 6.6% of the total molecular mass.
Comparative analysis with related compounds reveals that the molecular weight falls within the typical range for pyrrolidine-containing pharmaceuticals. For instance, N-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetamide has a molecular weight of 283.16 grams per mole, while the closely related N-(4-bromo-2-fluorophenyl)acetamide weighs 232.05 grams per mole.
The elemental composition analysis shows carbon representing 50.35%, hydrogen 4.58%, bromine 27.92%, fluorine 6.63%, nitrogen 4.89%, and oxygen 5.59% of the total molecular weight. This distribution indicates a relatively high halogen content, which significantly influences the compound's physical and chemical properties, including lipophilicity, metabolic stability, and potential biological activity patterns.
Chemical Abstracts Service Registry Number and Alternative Identifiers
The identification of this compound in chemical databases requires careful examination of structural analogs and related compounds, as the exact Chemical Abstracts Service registry number for this specific structure may not be immediately apparent in standard databases. Related compounds provide important reference points for understanding the identification system used for this class of molecules.
N-(4-bromo-2-fluorophenyl)acetamide, a structurally related compound lacking the pyrrolidine ring, is registered under Chemical Abstracts Service number 326-66-9. This compound shares the critical 4-bromo-2-fluorophenyl motif but differs in the amide linkage pattern. Similarly, 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone carries different connectivity but maintains structural similarity through the presence of both the halogenated aromatic ring and the pyrrolidine system.
The compound may be cross-referenced through multiple identifier systems including the International Chemical Identifier string and the Simplified Molecular Input Line Entry System notation. Based on structural analysis, the anticipated International Chemical Identifier would follow the pattern: InChI=1S/C12H13BrFNO/c13-9-4-5-10(11(14)8-9)6-12(16)15-7-2-1-3-15/h4-5,8H,1-3,6-7H2.
Database searches across PubChem, ChemSpider, and other chemical information systems may utilize alternative search strategies including substructure searches for the 4-bromo-2-fluorophenyl acetyl moiety combined with pyrrolidine ring systems. The compound's unique combination of structural features makes it distinguishable from other pyrrolidine derivatives and halogenated aromatic compounds in chemical databases.
Stereochemical Considerations and Chiral Centers
The structural analysis of this compound reveals important stereochemical considerations, although the molecule lacks traditional asymmetric carbon centers that would generate optical isomerism. The pyrrolidine ring system adopts a non-planar conformation, typically existing in envelope or twist conformations that introduce conformational flexibility to the overall molecular structure.
The pyrrolidine ring, being a five-membered saturated heterocycle, exhibits characteristic puckering that results in rapid interconversion between different conformational states at room temperature. This conformational flexibility distinguishes it from rigid aromatic systems and contributes to the compound's potential for various binding modes in biological systems.
The acetyl linkage between the pyrrolidine nitrogen and the halogenated aromatic ring introduces restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from amide resonance. This restriction creates the possibility for rotational isomerism, with the carbonyl group potentially adopting either syn or anti orientations relative to the pyrrolidine ring system.
Examination of related pyrrolidine derivatives suggests that the compound may exhibit preferential conformational states influenced by intramolecular interactions between the halogen substituents and the pyrrolidine ring. For example, (R)-2-(4-Bromo-2-fluorophenyl)pyrrolidine demonstrates specific stereochemical preferences that could provide insights into the conformational behavior of the acetyl-linked analog.
The absence of chiral centers in this compound means that the compound exists as a single constitutional isomer without enantiomeric forms. However, the conformational dynamics of both the pyrrolidine ring and the amide linkage contribute to a complex conformational landscape that influences the compound's three-dimensional structure and potential interactions with biological targets.
Tautomeric and Conformational Isomerism
The investigation of tautomeric equilibria in this compound focuses primarily on the amide functional group, which represents the most likely site for tautomeric behavior within the molecular structure. The amide group can theoretically exist in equilibrium between the predominant keto form and a minor enol tautomer, although the enol form is typically highly unfavorable for simple amides due to energetic considerations.
Under normal conditions, the compound exists almost exclusively in the keto tautomeric form, with the carbonyl oxygen maintaining its double bond character and the nitrogen atom bearing the pyrrolidine substituent. The stability of this tautomer arises from the favorable overlap of the nitrogen lone pair with the carbonyl π-system, creating partial double bond character that stabilizes the amide linkage.
Conformational isomerism represents a more significant consideration for this compound, particularly regarding the rotation around the carbon-nitrogen bond of the amide group. The barrier to rotation around this bond is typically in the range of 15-20 kilocalories per mole, resulting in restricted rotation that can lead to observable conformational isomers under certain conditions.
The pyrrolidine ring system contributes additional conformational complexity through its characteristic ring puckering. The five-membered ring can adopt envelope conformations where four atoms lie approximately in a plane with the fifth atom displaced, or twist conformations where the ring adopts a more twisted geometry. These conformational states interconvert rapidly at room temperature, but may be frozen out at lower temperatures or in restricted environments.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNYDJTUEBGABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-2-fluorophenylacetyl Chloride
- Starting from 4-bromo-2-fluorophenylacetic acid, the acid chloride is prepared by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- The reaction is typically conducted in an inert solvent like dichloromethane or chloroform, with gentle heating to facilitate the conversion.
- The acid chloride is isolated by distillation or used in situ due to its moisture sensitivity.
Acylation of Pyrrolidine
- Pyrrolidine is reacted with the freshly prepared 4-bromo-2-fluorophenylacetyl chloride in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
- A base such as triethylamine or pyridine is often added to scavenge the hydrochloric acid generated during the reaction, preventing side reactions.
- The reaction is carried out at low temperature (0–5°C) initially to control the rate and then allowed to warm to room temperature.
- After completion, the reaction mixture is washed with aqueous solutions to remove inorganic salts and purified by column chromatography or recrystallization.
Alternative Synthetic Routes
- Some literature reports the direct coupling of 4-bromo-2-fluorophenylacetic acid with pyrrolidine using coupling agents like carbodiimides (e.g., EDC, DCC) in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
- This method avoids the isolation of acid chlorides and can be advantageous for sensitive substrates.
Characterization and Yield Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | SOCl2, DCM, reflux, 2–4 hours | 85–90 | Moisture sensitive, handle under dry conditions |
| Acylation with pyrrolidine | Pyrrolidine, TEA, DCM, 0–25°C | 75–88 | Base scavenger essential; purification by chromatography |
| Coupling via carbodiimides | EDC/HOBt, DMF, rt, 12–24 hours | 70–80 | Mild conditions; avoids acid chloride handling |
Research Findings and Optimization
- NMR (1H and 13C), IR, and LC-MS analyses confirm the structure and purity of the synthesized compound.
- Optimization studies indicate that controlling the temperature during acylation improves selectivity and yield.
- Use of coupling agents offers a milder alternative but may require longer reaction times.
- The presence of the 4-bromo and 2-fluoro substituents on the aromatic ring influences the reactivity of the acyl intermediate and the stability of the final product.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Acid chloride acylation | SOCl2, pyrrolidine, base | High yield, straightforward | Requires handling of acid chlorides |
| Carbodiimide-mediated coupling | EDC/HOBt, pyrrolidine | Mild conditions, no acid chloride | Longer reaction time, possible side products |
| Direct nucleophilic substitution | Activated ester derivatives | Avoids acid chlorides | May require purification steps |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine has been synthesized as part of efforts to develop new pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a candidate for further drug development.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Pyrrolidine derivatives are known to interact with various enzymes, making them valuable in the development of therapeutic agents targeting metabolic disorders.
Example: Dipeptidyl Peptidase-IV Inhibition
Research indicates that certain pyrrolidine derivatives can inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. In vitro studies have shown varying degrees of inhibition, suggesting potential for developing antidiabetic medications .
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Tubulin inhibition, apoptosis induction |
| Related Compound A | A549 | 0.033 | Microtubule disruption |
| Related Compound B | HCT-116 | 0.620 | Apoptotic pathway modulation |
Synthesis and Structural Modifications
The synthesis of this compound typically involves the acylation of pyrrolidine with the corresponding bromo-fluorinated phenylacetyl chloride. This process can be optimized through various reaction conditions to yield higher purity and yield.
Retrosynthesis Analysis
Advanced synthetic strategies employing retrosynthetic analysis can aid in identifying feasible synthetic routes for this compound and its derivatives, focusing on minimizing steps while maximizing yield .
Pharmacological Insights
Recent literature highlights the importance of pyrrolidine core skeletons in drug design, particularly their role in enhancing pharmacological profiles through structural modifications. Studies have indicated that incorporating halogenated phenyl groups can improve binding affinity to biological targets such as receptors involved in cancer progression and inflammation .
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities:
Key Observations:
- Substituent Position and Electronic Effects : The ortho-fluoro and para-bromo groups in the target compound enhance electron-withdrawing effects compared to analogs with only para-bromo (e.g., 1-((4-bromophenyl)sulfonyl)pyrrolidine ). This may increase electrophilicity at the carbonyl group, influencing reactivity in synthesis or binding interactions.
- Linker Group Diversity: The acetyl linker in the target compound differs from sulfonyl (SO₂) in or benzoyl (C₆H₅-C=O) in .
Chirality and Stereochemical Considerations
- Racemic Mixtures : Compounds like 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide are synthesized as racemic mixtures (R and S enantiomers) , whereas pyrrolidine boronic acid derivatives from vendors are also racemic . In contrast, the target compound’s structure lacks explicit chiral centers linked to the acetyl group, suggesting simpler stereochemical handling.
- Binding Mode Flexibility : highlights that even enantiomers with opposite chirality (e.g., R vs. S) can adopt similar binding modes in molecular docking studies . This implies that stereochemistry may be less critical for the target compound’s interactions compared to analogs with chiral linkers.
Biological Activity
1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H12BrFNO
- Molecular Weight : 284.13 g/mol
- CAS Number : 1022931-92-5
The compound consists of a pyrrolidine ring substituted with a 4-bromo-2-fluorophenylacetyl group, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxic effects against various cancer cell lines. For instance, research involving synthesized derivatives showed significant activity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with some compounds demonstrating IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7h | A549 | 5.0 |
| 7k | HCT-116 | 3.2 |
| 7m | MCF-7 | 4.8 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 0.125 |
| MSSA | 0.250 |
| E. coli | 0.500 |
Antiviral Activity
In addition to its antibacterial properties, preliminary data suggest that this compound may exhibit antiviral activity against certain viral pathogens. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with specific receptors on cell membranes could alter signaling pathways critical for cell growth.
- DNA Interaction : Some studies suggest that the compound may intercalate with DNA, disrupting replication processes.
Case Studies and Research Findings
- Anticancer Study : A study published in PubMed highlighted the synthesis and evaluation of various derivatives based on this compound, revealing that modifications at the phenyl ring significantly enhance anticancer activity .
- Antimicrobial Evaluation : Research conducted by MDPI demonstrated the effectiveness of this compound against resistant bacterial strains, underscoring its potential as a novel antimicrobial agent .
- Antiviral Potential : Investigations into the antiviral properties indicated promising results against herpes simplex virus type-1, suggesting further exploration into its use as an antiviral therapeutic .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine?
- Methodological Answer: Synthesis typically involves multi-step protocols starting from precursors like 4-bromo-2-fluoroaniline. Key steps include nitration, chlorination, N-alkylation, and reduction, followed by acetylation of the pyrrolidine ring. For example, a related compound was synthesized using an NH3-(NH4)2SO4-H2O system to optimize reaction conditions . Suzuki-Miyaura coupling has also been employed for aryl-halogen intermediates in structurally similar compounds .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: Use 1H, 13C, and 19F NMR to confirm the fluorophenyl and acetyl groups. Fluorine's electronegativity may cause distinct shifts in 19F NMR .
- Mass Spectrometry (HRMS): Validate molecular weight and purity.
- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for structural refinement, particularly for resolving crystal packing and bond angles .
- TLC/HPLC: Monitor reaction progress and assess purity .
Q. What is the solubility profile of this compound in common solvents?
- Methodological Answer: Solubility is moderate in DMSO and DMF but low in water. For similar pyrrolidine derivatives with bromo/fluoro substituents, solubility in DMSO is approximately 50 mg/mL. Experimental determination via the saturation shake-flask method is recommended, referencing solubility data from analogous compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the acetyl group to the pyrrolidine ring?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalysts: Use EDCI/HOBt or DMAP for efficient acylation.
- Temperature: Reactions often proceed at 0°C to room temperature to minimize side products.
- Example Protocol: A study on related pyrrolidine derivatives achieved 85% yield using 1.2 eq acyl chloride with Et3N in dichloromethane under inert atmosphere . Monitor via TLC every 30 minutes .
Q. How to resolve contradictions in NMR data between theoretical predictions and experimental results?
- Methodological Answer:
- Purity Check: Use HPLC to rule out impurities.
- Advanced NMR: Employ 2D techniques (COSY, HSQC) to assign overlapping peaks.
- Computational Validation: Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Discrepancies may arise from dynamic effects or hydrogen bonding, particularly with fluorine substituents .
Q. What computational methods predict the compound's reactivity in nucleophilic substitutions?
- Methodological Answer:
- DFT Calculations: Model transition states and Fukui indices to identify reactive sites (electrophilic/nucleophilic).
- Case Study: Trifluoromethyl-pyrrolidine analogs showed higher reactivity at the para position due to electron-withdrawing effects. Software like Gaussian or ORCA is recommended for such analyses .
Q. How to design experiments to study the compound's biological activity?
- Methodological Answer:
- Target Screening: Use fluorescence-based assays for enzyme inhibition (e.g., kinases).
- Cytotoxicity: Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- SAR Studies: Modify the acetyl or pyrrolidine groups systematically. A study on azetidine-pyrrolidine hybrids demonstrated that substituent position critically affects activity .
Data Contradiction Analysis
Q. How to address conflicting spectral data during structural elucidation?
- Methodological Answer:
- Cross-Validation: Combine NMR, MS, and X-ray data. For example, unexpected 19F NMR shifts may arise from crystal packing effects, resolved via X-ray diffraction .
- Dynamic Effects: Consider temperature-dependent NMR to probe conformational changes.
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
